molecular formula C11H13ClN2O3 B1421114 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride CAS No. 1185299-60-8

3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride

Cat. No.: B1421114
CAS No.: 1185299-60-8
M. Wt: 256.68 g/mol
InChI Key: AMHLFPMQPSRYSS-UHFFFAOYSA-N
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Description

3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride is a chemical compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has a methoxy group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is formed by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzimidazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Propionic Acid Side Chain: The propionic acid side chain is introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a suitable propionic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(6-Hydroxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride.

    Reduction: Formation of 3-(6-Methoxy-1,2-dihydro-1H-benzoimidazol-2-YL)-propionic acid hydrochloride.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride involves its interaction with specific molecular targets. The methoxy group and the benzimidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Hydroxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride
  • 3-(6-Methyl-1H-benzoimidazol-2-YL)-propionic acid hydrochloride
  • 3-(6-Ethoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride

Uniqueness

3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride is unique due to the presence of the methoxy group, which can influence its solubility, stability, and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for further research and development.

Properties

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.ClH/c1-16-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15;/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHLFPMQPSRYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673810
Record name 3-(6-Methoxy-1H-benzimidazol-2-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-60-8
Record name 3-(6-Methoxy-1H-benzimidazol-2-yl)propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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